N-(4-Cyanophenyl)acetamide, also known by its chemical formula CHNO, is an organic compound categorized within the cyanoacetamide class. It features a cyano group (-CN) attached to a phenyl ring, which is further linked to an acetamide moiety. This compound is notable for its potential utility in various chemical and biological applications due to its unique structural characteristics and reactivity .
Currently, there is no documented information on the specific biological activity or mechanism of action of N-(4-Cyanophenyl)acetamide.
Due to the lack of specific data, it's important to handle N-(4-Cyanophenyl)acetamide with caution, assuming it might possess similar hazards as related compounds. Here are some general considerations:
N-(4-Cyanophenyl)acetamide can be used as a substrate or intermediate in organic synthesis reactions due to the presence of the amide and cyano functional groups. Researchers can study its reactivity and explore its potential applications in the synthesis of more complex molecules [].
The cyano group can participate in pi-pi interactions, which are weak interactions between aromatic rings. This property could be of interest for researchers studying crystal engineering or the self-assembly of molecules into supramolecular structures [].
The amide bond is a common functional group found in many drugs. N-(4-Cyanophenyl)acetamide could serve as a starting material for the development of new pharmaceuticals, although there is no documented research specifically on this molecule for this purpose [].
These reactions highlight the compound's versatility in synthetic organic chemistry.
N-(4-Cyanophenyl)acetamide exhibits promising biological activity. It has been studied for its potential as a precursor in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. The mechanism of action typically involves interactions with specific molecular targets, where the cyano group can form hydrogen bonds with active sites on enzymes or receptors, leading to inhibition or modulation of their activity . Additionally, it may undergo metabolic transformations to yield active metabolites that exert biological effects.
The synthesis of N-(4-Cyanophenyl)acetamide can be accomplished through various methods:
In industrial settings, continuous flow reactors may be utilized for consistent product quality and yield optimization.
N-(4-Cyanophenyl)acetamide has several applications across different fields:
Studies on N-(4-Cyanophenyl)acetamide have indicated that it interacts with various biological targets. For instance, it has been identified as a CYP1A2 inhibitor, suggesting potential applications in pharmacology regarding drug metabolism . Further research is necessary to elucidate its full spectrum of interactions and biological implications.
N-(4-Cyanophenyl)acetamide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| N-(4-Nitrophenyl)acetamide | Contains a nitro group instead of a cyano group | Different reactivity and biological activity |
| N-(4-Methylphenyl)acetamide | Has a methyl group replacing the cyano group | Alters chemical properties and applications |
| N-(4-Chlorophenyl)acetamide | Features a chlorine atom instead of a cyano group | Affects reactivity patterns compared to cyanophenyl |
| N-(4-Aminomethylphenyl)acetamide hydrochloride | Contains an amino group | Different biological activities due to amine presence |
The uniqueness of N-(4-Cyanophenyl)acetamide lies in its cyano group, which enhances its reactivity and ability to form diverse heterocyclic compounds, making it particularly valuable for research and industrial applications .
| Starting Material | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitroacetanilide | Catalytic Reduction | H₂/Pd-C, RT-50°C | 85-95 | [8] [9] |
| Acetanilide | Nitration then Reduction | HNO₃/H₂SO₄, then Fe/HCl | 78-88 | [8] [12] |
| 4-Nitroaniline | Acetylation then Cyanation | Ac₂O, then KCN/CuI | 65-75 | [5] [6] |
| 4-Chloronitrobenzene | Amination then Acetylation | NH₃, 180°C, then Ac₂O | 70-80 | [11] |
The direct reduction of 4-nitroacetanilide using catalytic hydrogenation represents the most efficient pathway [9] . This method employs palladium on carbon as the catalyst under mild conditions, achieving yields between 85-95% with excellent selectivity [9] . The reaction mechanism involves the initial adsorption of the nitro substrate onto the catalyst surface, followed by sequential electron transfer and protonation steps .
Alternative synthetic routes include the acetylation of 4-nitroaniline followed by cyanation [5] [6]. This approach utilizes acetic anhydride for the acetylation step, followed by copper-catalyzed cyanation using potassium cyanide [5] [6]. While this method provides moderate yields of 65-75%, it offers greater flexibility in introducing various acetyl derivatives [6].
The industrial preparation method involves the amination of 4-chloronitrobenzene with ammonia at elevated temperatures of 180°C, followed by acetylation [11]. This route, while requiring harsh conditions, provides access to the target compound from readily available chloronitrobenzene starting materials with overall yields of 70-80% [11].
Catalytic reduction strategies for amino group formation in N-(4-Cyanophenyl)acetamide synthesis have evolved significantly, with modern approaches emphasizing both efficiency and selectivity [9] [13]. The choice of catalyst system profoundly influences reaction kinetics, selectivity, and overall process economics [13].
Table 2: Catalytic Reduction Strategies for Amino Group Formation
| Catalyst System | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Pd/C + H₂ | 25-50 | 1-5 | 2-6 | 90-95 | Excellent | [9] |
| Fe + HCl | 80-100 | 1 | 4-8 | 85-92 | Good | [9] [12] |
| Zn + NH₄Cl | 70-90 | 1 | 6-12 | 75-85 | Moderate | |
| Raney Ni + H₂ | 40-60 | 10-20 | 1-3 | 88-95 | Excellent | [13] |
| Hydrogenase/Carbon | 25 | 1 | 12-24 | 78-96 | Excellent | [18] [20] |
Palladium on carbon remains the gold standard for catalytic reduction of nitro compounds to their corresponding amines [9] . The reaction proceeds through a well-established mechanism involving initial coordination of the nitro group to the palladium surface, followed by sequential hydrogenation steps . Under optimized conditions of 25-50°C and 1-5 atmospheres hydrogen pressure, this system achieves yields of 90-95% with excellent chemoselectivity [9] .
Iron-mediated reduction using hydrochloric acid represents a classical approach that remains relevant for large-scale applications [9] [12]. The mechanism involves the generation of nascent hydrogen through the reaction of iron with hydrochloric acid, which subsequently reduces the nitro functionality [12]. While requiring elevated temperatures of 80-100°C and extended reaction times of 4-8 hours, this method achieves respectable yields of 85-92% [9] [12].
Zinc-ammonium chloride reduction offers an alternative metal-based approach with moderate selectivity . The reaction conditions typically involve temperatures of 70-90°C with reaction times extending to 6-12 hours . Although yields range from 75-85%, this method provides advantages in terms of cost-effectiveness and ease of workup .
Raney nickel catalysis under elevated hydrogen pressure represents another highly effective reduction strategy [13]. Operating at temperatures of 40-60°C under 10-20 atmospheres hydrogen pressure, this system delivers yields of 88-95% with excellent selectivity [13]. The shortened reaction times of 1-3 hours make this approach particularly attractive for industrial applications [13].
Recent developments in biocatalytic reduction using hydrogenase enzymes supported on carbon materials have demonstrated remarkable potential [18] [20]. These systems operate at ambient temperature and pressure, achieving yields of 78-96% with excellent selectivity [18] [20]. While reaction times extend to 12-24 hours, the mild conditions and environmental compatibility make this approach increasingly attractive [20].
Green chemistry methodologies for N-(4-Cyanophenyl)acetamide synthesis have gained considerable attention due to their environmental sustainability and operational advantages under mild conditions [15] [16] [18]. Biocatalytic approaches offer unique advantages including high selectivity, ambient operating conditions, and reduced environmental impact compared to traditional chemical methods [15] [18].
Table 3: Green Chemistry Approaches Using Biocatalysts
| Biocatalyst | Substrate | Conditions | Conversion (%) | Enantioselectivity | Environmental Benefit | Reference |
|---|---|---|---|---|---|---|
| Nitroreductase NR-55 | Nitro compounds | Aqueous, RT, pH 7 | >50 | N/A | No metal catalyst | [18] |
| Bacillus cereus | 4-Phenylenediamine | Aerobic, 37°C | 85-90 | N/A | Renewable biocatalyst | |
| Hydrogenase Hyd-1/C | Nitrobenzene derivatives | H₂, RT, pH 8 | 78-96 | N/A | Ambient conditions | [20] |
| Alcohol dehydrogenases | Ketone precursors | NADPH, 30°C | 75-99 | >99% ee | Cofactor regeneration | [15] |
| Lipase-mediated | Cyano esters | Organic solvent, 45°C | 80 | 88.2% ee | Solvent recycling | [42] |
Nitroreductase NR-55 has emerged as a particularly promising biocatalyst for the reduction of aromatic nitro compounds [18]. This enzyme operates effectively in aqueous media at room temperature and neutral pH, eliminating the need for organic solvents or elevated temperatures [18]. The enzyme demonstrates broad substrate specificity and achieves conversions exceeding 50% for various nitro-substituted aromatic compounds [18]. The continuous packed-bed reactor configuration allows for extended reuse of the immobilized enzyme system [18].
Bacillus cereus represents another significant biocatalytic option for amino group formation through enzymatic conversion of 4-phenylenediamine precursors . This bacterial system operates under aerobic conditions at 37°C, achieving conversions of 85-90% . The renewable nature of the biocatalyst and its ability to process complex substrates make it particularly attractive for sustainable manufacturing processes .
Hydrogenase Hyd-1/C catalyst systems have demonstrated exceptional performance in the biocatalytic hydrogenation of nitro compounds to amines [20]. Operating under ambient conditions with hydrogen gas as the reductant, these systems achieve conversions of 78-96% with excellent chemoselectivity [20]. The catalyst demonstrates remarkable tolerance to various functional groups, including ketones, aldehydes, alkenes, alkynes, and nitrile groups [20]. Gram-scale synthesis capabilities have been demonstrated with 90% isolated yields [20].
Alcohol dehydrogenase enzymes offer sophisticated control over stereochemistry in the synthesis of chiral intermediates [15]. These enzymes operate at 30°C with NADPH cofactor regeneration systems, achieving conversions of 75-99% with enantioselectivities exceeding 99% [15]. The ability to regenerate cofactors in situ significantly improves the economic viability of these processes [15].
Lipase-mediated transformations provide access to N-(4-Cyanophenyl)acetamide through enantioselective transesterification of cyano esters [42]. Operating in organic solvents at 45°C, these systems achieve conversions of 80% with enantioselectivities of 88.2% [42]. The ability to recycle both the enzyme and solvent enhances the sustainability profile of this approach [42].
The integration of multiple biocatalytic steps in cascade reactions represents an emerging trend in green synthesis [16]. These systems enable the simultaneous conversion of mixed substrates with high efficiency and minimal waste generation [16]. Sequence-based discovery approaches have identified novel enzymes with broad substrate promiscuity suitable for biotransformation applications [16].
The synthesis of bromo-substituted analogues of N-(4-Cyanophenyl)acetamide represents a critical area for structure-activity relationship studies and pharmaceutical development [21] [22] [23]. Halogenation strategies enable the introduction of bromine substituents at specific positions on the aromatic ring, providing access to derivatives with enhanced biological activity and improved pharmacological properties [22] [23].
Table 4: Halogenation Derivatives and Bromo-Substituted Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Synthesis Method | Applications | Reference |
|---|---|---|---|---|---|---|---|
| N-(4-Cyanophenyl)acetamide | 35704-19-9 | C₉H₈N₂O | 160.17 | 206-208 | Direct acetylation | Pharmaceutical intermediate | [5] [22] |
| N-(2-Bromo-4-cyanophenyl)acetamide | 656834-86-5 | C₉H₇BrN₂O | 239.07 | N/A | Bromination then acetylation | Enhanced bioactivity | [22] |
| N-(3-Bromo-4-cyanophenyl)acetamide | N/A | C₉H₇BrN₂O | 239.07 | N/A | Regioselective bromination | Structure-activity studies | [21] |
| N-(4-Cyano-3-fluorophenyl)acetamide | N/A | C₉H₇FN₂O | 178.16 | N/A | Fluorination approach | Improved selectivity | [24] |
The synthesis of N-(2-Bromo-4-cyanophenyl)acetamide typically involves two main strategic approaches: bromination followed by cyanation, or cyanation followed by bromination [22]. The choice of sequence significantly influences regioselectivity and overall yield [22]. The bromination-first approach utilizes N-bromosuccinimide in the presence of iron triflimide catalysts to achieve regioselective bromination [21].
Iron triflimide-catalyzed halogenation has emerged as a highly effective method for introducing bromine substituents [21]. The catalyst system, generated from iron trichloride and ionic liquid [BMIM]NTf₂, activates N-bromosuccinimide for electrophilic aromatic substitution [21]. Optimization studies have demonstrated that toluene-acetonitrile solvent mixtures at 40°C provide optimal conditions for clean and complete conversion to brominated intermediates [21].
The regioselective synthesis of N-(3-Bromo-4-cyanophenyl)acetamide requires careful control of bromination conditions to achieve the desired substitution pattern [21]. Electron-rich aromatic systems facilitate halogenation, with the electronic nature of substituents significantly influencing reaction rates and selectivity [21]. The use of N-(3,4-dimethoxyphenyl)acetamide derivatives has been shown to undergo rapid and regioselective bromination [21].
One-pot bromination and cyclization processes have been developed for the efficient synthesis of benzoxazole derivatives from bromo-substituted acetanilides [21]. These processes combine iron-catalyzed halogenation with copper-catalyzed Ullmann-type reactions, enabling the conversion of aromatic carbon-hydrogen bonds to carbon-nitrogen bonds in a single operation [21].
Fluorination approaches for the synthesis of N-(4-Cyano-3-fluorophenyl)acetamide derivatives offer complementary strategies for halogenated analogue preparation [24]. These methods typically involve nucleophilic aromatic substitution reactions using fluoride sources under appropriate conditions [24]. The incorporation of fluorine substituents can significantly enhance biological activity and metabolic stability [24].
Table 5: Reaction Conditions and Optimization Parameters
| Parameter | Conventional Range | Optimized Range | Green Chemistry | Critical Factors | Reference |
|---|---|---|---|---|---|
| Temperature | 80-120°C | 100-110°C | 25-55°C | Substrate stability | [12] [41] |
| Pressure | 1-5 atm | 1 atm | 1 atm | Mass transfer | [35] [41] |
| Solvent | DMAC, Toluene | Cyclohexane, MeCN | Aqueous/Buffer | Solubility | [15] [42] |
| Catalyst Loading | 2-5 mol% | 0.8-2 mol% | Enzymatic | Activity maintenance | [18] [35] |
| Reaction Time | 3-8 h | 2-4 h | 12-24 h | Conversion rate | [40] [42] |
| pH | N/A | 7-8 | 7.5-8.0 | Enzyme stability | [15] [18] |
The development of multifunctional cyanoacetamide derivatives has expanded the scope of halogenated analogues [23]. These compounds serve as versatile building blocks for heterocyclic synthesis, with the cyano group providing both nucleophilic and electrophilic reactivity centers [23]. The incorporation of sulfaguanidine moieties with 2-cyanoacrylamide and pyridine-2-one derivatives has yielded compounds with significant antimicrobial activity [23].
Cascade reactions involving cyanoacetanilide derivatives and active methylene compounds have provided access to complex polycyclic structures [26]. These multicomponent reactions proceed via initial Michael addition followed by cyclization through addition of amide nitrogen to cyano groups [26]. The resulting pyrazolo[1,5-a]pyrimidine, thiazolidine, and thiophene derivatives demonstrate enhanced biological activity profiles [26].
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